LC-MS/MS Assay Sensitivity and Throughput Achieved Using Isotope-Labeled Internal Standards Including Lurasidone Metabolite 14283 D8
The deployment of corresponding isotope-labeled internal standards—including Lurasidone Metabolite 14283 D8 for the ID-14283 analyte—enabled a validated LC-MS/MS assay with a lower limit of quantitation (LLOQ) of 0.10 ng/mL for ID-14283 in human plasma [1]. This represents a 2.5-fold improvement in sensitivity compared to the LLOQ of 0.25 ng/mL achieved for the parent drug lurasidone within the same analytical run [1]. The assay's 2.5-minute chromatographic run time enabled analysis of 300 samples per day [1]. In contrast, alternative LC-MS methods for lurasidone lacking this optimized isotope-labeled internal standard approach have reported longer run times of 4.0 to 8.0 minutes, corresponding to reduced daily sample throughput [2].
| Evidence Dimension | LC-MS/MS Method Performance: LLOQ and Daily Throughput |
|---|---|
| Target Compound Data | LLOQ for ID-14283: 0.10 ng/mL; Chromatographic run time: 2.5 min; Daily sample throughput: 300 samples |
| Comparator Or Baseline | Lurasidone LLOQ: 0.25 ng/mL; Alternative LC-MS methods for lurasidone: run time 4.0–8.0 min |
| Quantified Difference | 2.5-fold lower LLOQ for ID-14283 vs lurasidone (0.10 vs 0.25 ng/mL); 1.6–3.2× faster run time vs alternative methods (2.5 min vs 4.0–8.0 min) |
| Conditions | Human plasma; liquid-liquid extraction with tert-butyl methyl ether; C18 column; mobile phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v); flow rate 1.00 mL/min |
Why This Matters
The combination of sub-nanogram sensitivity and high throughput directly impacts the feasibility of large-scale clinical pharmacokinetic studies and therapeutic drug monitoring programs, enabling robust quantification of the active metabolite at clinically relevant concentrations while meeting demanding sample analysis timelines.
- [1] Katteboina MY, Pilli NR, Mullangi R, Seelam RR, Satla SR. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomed Chromatogr. 2016;30(7):1065-1074. doi:10.1002/bmc.3651. View Source
- [2] Scite.ai. Comparative analysis of published LC-MS methods for lurasidone. 'Two methods for quantitation of LUR from rat plasma reported by Koo et al (2011) and Chae et al (2012) have longer run time of 4.0 and 8.0 min, respectively.' View Source
